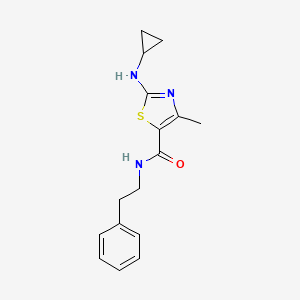
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves inhibition of the dopamine transporter (DAT). This results in increased levels of dopamine in the brain, which can lead to changes in behavior and mood. The compound has also been found to have an affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide are still being studied. However, it has been found to have potential therapeutic effects in neurological disorders, including Parkinson's disease and addiction. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for the dopamine transporter (DAT). This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Zukünftige Richtungen
For research include the development of more efficient synthesis methods, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic effects in neurological disorders. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel compound with potential applications in scientific research. Its selectivity for the dopamine transporter (DAT) makes it a valuable tool for studying the role of dopamine in neurological disorders. However, further research is needed to fully understand its biochemical and physiological effects and its limitations in lab experiments.
Synthesemethoden
The synthesis of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has been achieved using several methods. One of the commonly used methods is the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethylamine in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethyl isothiocyanate in the presence of a base. These methods have been optimized to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISXZQJXZIYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)


![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)

![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B6056933.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)